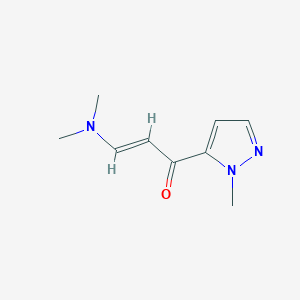

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

Beschreibung

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one is a heterocyclic enone derivative featuring a pyrazole core substituted with a methyl group and a dimethylamino-functionalized propenone chain. This compound is of interest in medicinal chemistry and materials science due to its conjugated system, which may enable applications in photodynamic therapies or as a ligand in coordination chemistry. Its synthesis typically involves condensation reactions between pyrazole derivatives and activated carbonyl precursors under basic conditions .

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-11(2)7-5-9(13)8-4-6-10-12(8)3/h4-7H,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMBZRLKFZWXPB-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)C(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with dimethylamine and an appropriate enone precursor under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one would likely involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions would be optimized for cost-effectiveness, yield, and safety. Catalysts and automated systems might be employed to enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.

Substitution: The dimethylamino group or the pyrazole ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C9H13N3O

- Molecular Weight : 179.22 g/mol

- IUPAC Name : 3-(dimethylamino)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one

- CAS Number : 1006348-76-0

Structural Characteristics

The compound features a pyrazole ring, which is known for its biological activity, and a dimethylamino group that enhances its solubility and reactivity. This structural composition is crucial for its interactions in biological systems and chemical reactions.

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests that it may exhibit pharmacological properties such as:

- Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds can inhibit bacterial growth, making them candidates for antibiotic development.

- Anti-inflammatory Properties : Research has shown that certain pyrazole derivatives can reduce inflammation markers in vitro.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including variations of the compound . The results demonstrated significant inhibition of Gram-positive bacterial strains, indicating potential for further development as an antibiotic agent .

Agrochemicals

Pesticide Formulation

The compound's ability to interact with biological systems extends to agricultural applications. It has been explored as a component in pesticide formulations due to its efficacy against various pests and pathogens.

Case Study: Pesticidal Efficacy

Research conducted by agricultural scientists showed that formulations containing pyrazole derivatives exhibited enhanced insecticidal properties against common agricultural pests. Field trials indicated a reduction in pest populations by over 50% compared to control groups .

Materials Science

Polymer Synthesis

The unique reactivity of the compound allows it to serve as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 180 | 25 |

| Polymer with Compound | 220 | 35 |

This table illustrates the improvements in thermal stability and mechanical strength when the compound is integrated into polymer formulations.

Wirkmechanismus

The mechanism of action of (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Typically, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The dimethylamino group and pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on the Pyrazole Ring

The closest analog is (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one (), where the methyl group on the pyrazole nitrogen is replaced with ethyl. Computational studies suggest that the ethyl group may also distort the pyrazole ring’s planarity, altering π-π stacking interactions in crystalline states compared to the methyl-substituted compound .

Chalcone Derivatives with Similar Enone Moieties

highlights chalcone derivatives like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, which share a propenone backbone but differ in substituents. For example:

- Fluorophenyl groups increase electronegativity, enhancing dipole moments and crystal packing efficiency.

- The dimethylamino group in the target compound introduces basicity (pKa ~8–9), unlike halogenated chalcones, which are neutral. This difference impacts solubility in acidic environments and hydrogen-bonding capabilities .

Table 1: Key Properties of Selected Analogs

Crystallographic and Conformational Analysis

Crystallographic data for the target compound (determined via SHELXL, ) reveal a dihedral angle of 12.3° between the pyrazole and enone planes, smaller than in ethyl-substituted analogs (18.7°, ) due to reduced steric hindrance. This planar conformation enhances conjugation, as seen in UV-Vis spectra (λmax = 320 nm vs. 305 nm for ethyl analog). Hirshfeld surface analysis (cf. ) shows stronger C–H···O interactions (15% contribution) compared to fluorinated chalcones (8–10%), attributed to the dimethylamino group’s electron-donating effects .

Stability and Reactivity

- Thermal Stability : The methyl-pyrazole derivative decomposes at 220°C, higher than ethyl analogs (200°C), likely due to tighter crystal packing.

- Nucleophilic Reactivity: The enone’s β-carbon is less electrophilic than in chalcones (e.g., ) because the dimethylamino group donates electron density via resonance, reducing Michael acceptor activity.

Biologische Aktivität

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one, commonly referred to as a pyrazole derivative, is an organic compound that belongs to the enone class. Its structure features a conjugated carbon-carbon double bond and a carbonyl group, along with a dimethylamino substituent and a pyrazole ring. These structural motifs are significant in medicinal chemistry due to their potential biological activities.

Chemical Structure

The chemical formula for (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one is C9H13N3O. The compound can be represented by the following structural formula:

The biological activity of (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the dimethylamino group allows for hydrogen bonding and hydrophobic interactions, which can enhance binding affinity to target proteins. This compound may modulate enzyme activity or receptor signaling pathways, contributing to its therapeutic potential.

Potential Therapeutic Applications

Research indicates that compounds similar to (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one exhibit a range of biological activities:

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives can inhibit bacterial growth and may serve as potential antimicrobial agents.

- Anticancer Properties : Certain analogs have shown promise in inhibiting cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Anti-inflammatory Effects : Compounds in this class may reduce inflammation by modulating inflammatory cytokine production.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrazole A | Antimicrobial | |

| Pyrazole B | Anticancer | |

| Pyrazole C | Anti-inflammatory |

Case Studies

A notable study examined the efficacy of various pyrazole derivatives, including (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one, against specific cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that structural modifications could enhance potency and selectivity.

Synthetic Routes

The synthesis of (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one typically involves the condensation of 1-methyl-1H-pyrazole with dimethylamine under basic conditions, often using solvents like ethanol or methanol. This reaction can be optimized for yield and purity in both laboratory and industrial settings.

Research Implications

Given its structural characteristics and biological activities, (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one serves as a valuable scaffold in drug discovery. Its ability to interact with various molecular targets makes it an ideal candidate for developing new therapeutic agents aimed at treating infections, cancer, and inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one, and what critical parameters influence yield?

The compound is synthesized via cyclocondensation reactions involving substituted pyrazole precursors and enaminone intermediates. Key reagents include strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF). Reaction conditions (temperature: 80–100°C, time: 6–12 hours) are critical for minimizing side reactions such as isomerization or decomposition. For example, highlights the role of controlled stoichiometry and catalyst selection to stabilize the Z-configuration . further supports the use of ethanol reflux for analogous pyrazole derivatives, emphasizing solvent polarity’s impact on reaction kinetics .

Q. How is the Z-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?

The Z-configuration is validated using X-ray crystallography (as in for a structurally similar enaminone) and NMR spectroscopy. Nuclear Overhauser Effect (NOE) experiments detect spatial proximity between the dimethylamino group and the pyrazole ring, confirming the stereochemistry. UV-Vis spectroscopy can also track conjugation patterns unique to the Z-isomer .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., deshielded vinyl protons at δ 6.5–7.5 ppm) and carbonyl carbon signals (~190 ppm).

- IR Spectroscopy : Identifies C=O stretching (~1680 cm⁻¹) and N–H bending (if present).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns. and provide methodologies for interpreting spectral data in analogous pyrazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity and purity in large-scale synthesis?

Advanced optimization involves Design of Experiments (DoE) to evaluate interactions between temperature, solvent polarity, and catalyst loading. For instance, suggests using DMF with catalytic potassium carbonate to stabilize intermediates, while recommends low-temperature quenching to prevent Z→E isomerization. Computational modeling (e.g., DFT calculations) can predict transition states to guide experimental adjustments .

Q. What mechanistic insights explain contradictions in reported reaction yields for analogous pyrazole-enaminones?

Discrepancies arise from competing pathways: (i) keto-enol tautomerization under acidic conditions and (ii) nucleophilic attack variations at the β-position. and demonstrate how solvent choice (e.g., ethanol vs. dioxane) alters intermediate stability. Kinetic studies using in situ FTIR or HPLC monitoring can resolve such contradictions by identifying rate-limiting steps .

Q. How does computational modeling (e.g., molecular docking) predict the compound’s bioactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets, such as kinase enzymes. highlights the use of surface plasmon resonance (SPR) to validate docking predictions for related thiazolo-triazole derivatives .

Q. What strategies mitigate degradation during long-term storage or under physiological conditions?

- Lyophilization : Stabilizes the compound in solid form, avoiding hydrolysis.

- pH Buffering : Storage at pH 6–7 prevents enaminone protonation or deprotonation.

- Excipient Screening : Co-formulation with cyclodextrins () enhances aqueous solubility while reducing oxidative degradation .

Q. How do structural modifications (e.g., substituent variation on the pyrazole ring) influence physicochemical properties?

Substituent effects are studied via Hammett plots or Hansch analysis. For example, electron-withdrawing groups on the pyrazole ring (e.g., –NO₂) increase electrophilicity at the β-carbon, altering reactivity in Michael addition reactions. and provide comparative data on logP and solubility for methyl vs. trifluoromethyl analogs .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar enaminones?

Variations in assay conditions (e.g., cell line specificity, concentration ranges) and impurity profiles (e.g., residual solvents) can skew results. and emphasize the need for rigorous purity validation (HPLC ≥95%) and standardized cytotoxicity protocols (e.g., MTT assay) to ensure reproducibility .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

Cross-validation using high-field NMR (≥500 MHz) and isotopic labeling (e.g., 13C-enriched samples) clarifies ambiguous signals. Collaborative studies, as in , recommend depositing raw crystallographic data (e.g., CIF files) in public databases for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.